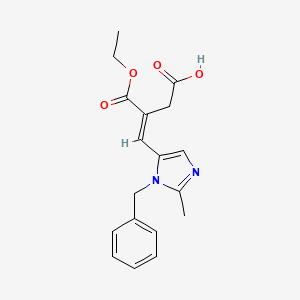

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

Description

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (CAS: 1640981-02-7) is a synthetic organic compound with a molecular formula of C₁₈H₂₀N₂O₄ and a molecular weight of 328.36 g/mol . It features:

- A 1-benzyl-2-methylimidazole core, providing aromatic and heterocyclic stability.

- An ethoxycarbonyl group (‑COOEt) at position 3, influencing solubility and hydrolysis kinetics.

This compound is recognized as Tegoprazan Impurity 2, a byproduct or intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker (P-CAB) used for acid-related gastrointestinal disorders .

Properties

CAS No. |

1640981-02-7 |

|---|---|

Molecular Formula |

C18H20N2O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(E)-4-(3-benzyl-2-methylimidazol-4-yl)-3-ethoxycarbonylbut-3-enoic acid |

InChI |

InChI=1S/C18H20N2O4/c1-3-24-18(23)15(10-17(21)22)9-16-11-19-13(2)20(16)12-14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)/b15-9+ |

InChI Key |

TVHFEMURPTYTGF-OQLLNIDSSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=C(N1CC2=CC=CC=C2)C)/CC(=O)O |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=C(N1CC2=CC=CC=C2)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 2-Methylimidazole-4-formaldehyde

- Reactants: 2-bromopropionaldehyde and acetamidine hydrochloride.

- Solvent: One or more of dichloromethane, tetrahydrofuran, acetone, or butanone.

- Conditions:

- The reactants are added to the solvent under nitrogen atmosphere to prevent oxidation.

- The mixture is cooled to between -50 °C and 0 °C.

- A strong base (sodium methoxide, sodium ethoxide, sodium tert-butoxide, potassium hydroxide, or sodium hydroxide) is added in batches while keeping the temperature below -15 °C.

- After base addition, the mixture is stirred and allowed to warm gradually to -5 °C, held for 1-3 hours.

- Then heated to 15-25 °C and maintained for another 1-3 hours.

- Outcome: The 2-methylimidazole-4-formaldehyde intermediate is obtained after suitable post-treatment such as extraction and purification.

Step 2: Preparation of 1-Benzyl-2-methylimidazole-4-formaldehyde

- Reactants: 2-methylimidazole-4-formaldehyde and bromobenzyl.

- Solvent: Tetrahydrofuran.

- Conditions:

- The reaction is conducted under nitrogen atmosphere.

- A strong base catalyst (similar to step 1) is used.

- The reaction proceeds to selectively benzylate the imidazole nitrogen.

- Outcome: The benzylated imidazole aldehyde intermediate is isolated and purified for the next step.

Step 3: Preparation of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

- Reactants: 1-benzyl-2-methylimidazole-4-formaldehyde and diethyl succinate.

- Solvent: Methanol, ethanol, or isopropanol.

- Conditions:

- Diethyl succinate is dissolved in absolute ethanol (or another alcohol solvent).

- A strong base such as sodium tert-butoxide is added with stirring.

- The mixture is heated to 50-60 °C.

- The benzylated imidazole aldehyde is added dropwise.

- The reaction mixture is maintained at 50-60 °C for 1-3 hours.

- Post-treatment:

- Ethanol is removed under reduced pressure.

- The residue is extracted with dichloromethane and water.

- The aqueous phase pH is adjusted to 4-5 using glacial acetic acid.

- Organic phase is concentrated, re-dissolved in absolute ethanol, cooled to 0 ± 5 °C, filtered, and vacuum dried.

- Yield and Purity: The process achieves a yield of approximately 74.4% with HPLC purity of 99.1%.

| Aspect | Prior Art Method | Current Method (CN116751167A) |

|---|---|---|

| Generation of corrosive gases | Hydrogen chloride gas produced | No strong acid gas generated |

| Stability of intermediates | Methyl acetimide hydrochloride unstable | Intermediates relatively stable |

| Overall yield | ~30% (based on 2-bromopropionaldehyde) | ~53% (Step 1 intermediate), ~74.4% final product |

| Suitability for scale-up | Limited due to instability and low yield | Improved due to stable intermediates and higher yield |

This method is more suitable for industrial production due to safer reaction conditions, better intermediate stability, and higher yields.

| Step | Reactants | Solvent(s) | Base Catalyst(s) | Temperature (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-bromopropionaldehyde + acetamidine hydrochloride | Dichloromethane, THF, acetone, or butanone | Sodium methoxide, sodium ethoxide, sodium tert-butoxide, KOH, or NaOH | -50 to 25 (gradual warming) | Nitrogen | ~53 (intermediate) |

| 2 | 2-methylimidazole-4-formaldehyde + bromobenzyl | Tetrahydrofuran | Same as step 1 | Ambient to moderate | Nitrogen | Not specified |

| 3 | 1-benzyl-2-methylimidazole-4-formaldehyde + diethyl succinate | Methanol, ethanol, or isopropanol | Sodium tert-butoxide | 50-60 | Ambient | 74.4 (final) |

- The key innovation lies in the initial formation of the imidazole aldehyde intermediate without producing corrosive gases, which enhances safety and environmental compliance.

- The use of strong bases such as sodium tert-butoxide facilitates efficient condensation reactions.

- The reaction temperature control and nitrogen atmosphere help maintain intermediate stability and prevent side reactions.

- Post-reaction workup involving pH adjustment and solvent extraction ensures high purity of the final product.

- The process is supported by NMR and HPLC analyses confirming product structure and purity.

The preparation of this compound is effectively achieved through a three-step synthetic route involving imidazole ring formation, benzylation, and condensation with diethyl succinate. The method described offers improved yields, safer reaction conditions, and stable intermediates compared to prior art, making it highly suitable for industrial pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and ethoxycarbonyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

a. 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

- Structure: Contains a benzo[d]imidazole core (vs. imidazole in the target compound) with a benzyl-hydroxyethylamino substituent and a butanoic acid chain.

- Synthesis: Derived from ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate via condensation with benzaldehyde and subsequent hydrolysis .

- Key Differences: The benzoimidazole core increases aromaticity and steric bulk compared to the simpler imidazole in the target compound.

b. CV-11974 (2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic Acid)

- Structure : A benzimidazole derivative with a tetrazole ring and carboxylic acid group, used in angiotensin II receptor antagonists .

- Comparison :

Functional Group Analogues

a. 3-/4-(Ethoxycarbonyl)nitrophenylboronic Acids

Pharmacological and Analytical Considerations

- Stability : The ethoxycarbonyl group in the target compound may undergo hydrolysis under basic conditions, similar to Compound 3’s synthesis pathway .

- Bioactivity : Unlike CV-11974, the target compound lacks a tetrazole ring, reducing its direct therapeutic relevance but highlighting its utility in quality control .

Research Findings and Industrial Relevance

- Synthetic Challenges: The E-configuration of the butenoic acid chain in the target compound requires precise stereochemical control during synthesis, a challenge less pronounced in boronic acid derivatives .

- Regulatory Importance : As Tegoprazan Impurity 2, it is critical to monitor its levels to ensure drug safety, necessitating high-purity standards (>97.0%) for reference materials .

Biological Activity

(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a compound that has garnered attention for its potential pharmacological applications. Its structure includes an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by case studies and research findings.

The molecular formula of this compound is C₁₈H₂₀N₂O₄, with a molecular weight of 336.36 g/mol. The compound features an ethoxycarbonyl group and a benzyl-substituted imidazole, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have been studied for their ability to inhibit bacterial growth and combat fungal infections.

- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases related to enzyme dysregulation.

Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various imidazole derivatives, including those similar to this compound. Results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Effects

In vitro studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative structurally related to this compound exhibited cytotoxicity against Burkitt's lymphoma cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Research has shown that compounds with similar structures can effectively inhibit aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. The compound's structural components may allow it to bind effectively to the enzyme's active site, demonstrating potential therapeutic applications in hypertension .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A common approach involves multi-step synthesis, starting with the formation of the ethoxycarbonyl group via ethyl chloroformate in the presence of a base (e.g., triethylamine). Subsequent steps may include coupling with aromatic precursors under reflux in acetic acid with sodium acetate as a catalyst to stabilize intermediates . The E-configuration is typically controlled by steric and electronic factors during enolate formation. Researchers should optimize reaction time (3–5 hours) and monitor by TLC/HPLC to prevent isomerization.

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry (e.g., Cambridge Crystallographic Data Centre depositions for analogous benzimidazole derivatives) . Complementary techniques include:

- NMR : Analyze coupling constants (e.g., for E/Z isomer distinction) and NOESY for spatial proximity of substituents.

- HPLC-MS : Use chiral columns to separate enantiomers or diastereomers, particularly if epimerization is suspected during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for handling organic compounds with aromatic/heterocyclic moieties:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Engineering Controls : Use fume hoods for reflux steps to minimize inhalation of acetic acid vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional chemical waste policies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, focusing on:

- Frontier Molecular Orbitals : Predict sites for nucleophilic/electrophilic attacks.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets).

- Validate models against experimental crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Q. What experimental designs are suitable for investigating the environmental fate of this compound?

- Methodological Answer : Adapt long-term ecological risk frameworks (e.g., Project INCHEMBIOL):

- Abiotic Studies : Assess hydrolysis/photodegradation under varying pH, UV exposure, and temperature.

- Biotic Studies : Use microcosms to evaluate microbial degradation pathways.

- Analytical Tools : LC-HRMS for metabolite identification and QSAR models to predict bioaccumulation .

Q. How can contradictions in chromatographic or spectroscopic data be resolved during purity analysis?

- Methodological Answer : Discrepancies may arise from:

- Epimerization : Adjust chromatographic conditions (e.g., column temperature, mobile phase polarity) to separate co-eluting epimers .

- Solvent Artifacts : Re-crystallize from DMF/acetic acid mixtures to remove residual solvents that distort NMR peaks .

- Dynamic Equilibria : Use low-temperature NMR or freeze-quench techniques to stabilize reactive intermediates.

Q. What strategies optimize the compound’s stability during long-term storage for bioactivity assays?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent light-induced degradation.

- Matrix : Lyophilize in inert buffers (e.g., phosphate-free) to avoid hydrolysis of the ethoxycarbonyl group.

- Quality Control : Periodically re-analyze by HPLC and compare retention times with freshly synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.